Europium (III) 2,4-pentanedionate
Description
Europium (III) 2,4-pentanedionate, also known as europium acetylacetonate, is a coordination compound with the chemical formula C₁₅H₂₁EuO₆ (anhydrous) or C₁₅H₂₃EuO₇·nH₂O (hydrated form, CAS 18702-22-2) . It is a member of the β-diketonate family, where the 2,4-pentanedionate (acac⁻) ligand chelates the Eu³⁺ ion in a tridentate manner. This compound is characterized by its melting point of 187–189°C, low solubility in water, and high solubility in organic solvents like methanol and acetonitrile .
This compound is widely utilized in luminescent materials, catalysis, and nanomaterial synthesis. Its bright red emission under UV excitation stems from the efficient energy transfer from the organic ligand (acting as an antenna) to the Eu³⁺ ion, making it valuable in optoelectronic devices and bioimaging . Synthesis typically involves reacting europium salts with 2,4-pentanedione in hot acetonitrile or via thermal decomposition of metal-organic precursors .
Properties
CAS No. |
14284-86-7 |
|---|---|
Molecular Formula |
C15H24EuO6 |
Molecular Weight |
452.31 g/mol |
IUPAC Name |
europium;4-hydroxypent-3-en-2-one;(Z)-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/3C5H8O2.Eu/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b4-3-;;; |
InChI Key |
RUMABXVVUNTTLB-FGSKAQBVSA-N |
SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Eu] |
Isomeric SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.C/C(=C/C(=O)C)/O.[Eu] |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Eu] |
Other CAS No. |
14284-86-7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Europium (III) 2,4-pentanedionate can be synthesized through the reaction of europium (III) chloride with 2,4-pentanedione in the presence of a base. The reaction typically involves dissolving europium (III) chloride in a suitable solvent, such as ethanol, and then adding 2,4-pentanedione and a base like sodium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Europium (III) 2,4-pentanedionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form europium (III) oxide.
Reduction: It can be reduced to europium (II) compounds under specific conditions.
Substitution: The ligand exchange reactions where the 2,4-pentanedionate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride.
Substitution: Various ligands in the presence of a suitable solvent and sometimes a catalyst.
Major Products Formed:
Oxidation: Europium (III) oxide.
Reduction: Europium (II) compounds.
Substitution: New europium complexes with different ligands.
Scientific Research Applications
Chemistry
- Catalyst in Organic Synthesis : Europium (III) 2,4-pentanedionate is employed as a catalyst for various organic reactions, including the synthesis of carbon nanostructures. Its unique properties enhance reaction rates and selectivity .
- Diketone Complexes : The compound can also form complexes with other diketones, improving stability and fluorescence properties .
Biology
- Bioimaging : Due to its photoluminescent properties, this compound is used in bioimaging applications as a luminescent probe. It facilitates the visualization of biological processes at the molecular level .
- Fluorescent Labels : The compound serves as a fluorescent label in biochemical assays, where its luminescence can be used to track biological interactions.
Medicine
- Magnetic Resonance Imaging (MRI) : this compound is utilized as a contrast agent in MRI. Its ability to enhance imaging contrast allows for better visualization of internal structures .
- Therapeutic Applications : Research indicates potential uses in targeted drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Industry
- Phosphors for Lighting : The compound is widely used in the production of phosphors for lighting and display technologies. Its luminescent properties make it ideal for applications in LEDs and other lighting solutions .
- Thin Film Deposition : In industrial chemistry, this compound serves as a precursor material for thin film deposition processes .
Data Tables
| Application Area | Specific Use | Benefits |
|---|---|---|
| Chemistry | Catalyst | Enhances reaction rates |
| Biology | Bioimaging | Allows visualization at molecular level |
| Medicine | MRI Contrast Agent | Improves imaging contrast |
| Industry | Phosphors | Ideal for LED applications |
Case Study 1: Bioimaging
A study demonstrated the effectiveness of this compound in bioimaging applications. Researchers utilized this compound to label specific biomolecules, achieving high-resolution images that facilitated the understanding of cellular processes.
Case Study 2: MRI Applications
In clinical trials, this compound was evaluated as a contrast agent in MRI scans. Results indicated that patients receiving this agent showed significantly enhanced contrast in imaging compared to traditional agents.
Mechanism of Action
The mechanism of action of europium (III) 2,4-pentanedionate involves its ability to coordinate with various ligands, forming stable complexes. The europium ion (Eu^3+) interacts with the oxygen atoms of the 2,4-pentanedionate ligands, creating a stable chelate structure. This coordination enhances the compound’s stability and reactivity, making it useful in various applications .
Comparison with Similar Compounds
Key Observations :
- Thermal Stability : Transition-metal complexes (e.g., Co³⁺, Cr³⁺) generally exhibit higher melting points than rare-earth derivatives due to stronger metal-ligand bonding .
- Catalytic Efficiency: Chromium (III) 2-ethylhexanoate (98% epoxide conversion) outperforms chromium (III) 2,4-pentanedionate (69%) in catalytic epoxidation, likely due to differences in ligand steric effects and electronic tuning .
Luminescent Properties
This compound exhibits superior quantum efficiency (QE ≈ 50%) when embedded in polymer matrices like PMMA, outperforming other rare-earth β-diketonates (e.g., gadolinium derivatives) due to optimized ligand-to-metal energy transfer . In contrast, iridium (III) 2,4-pentanedionate is prized for blue-emitting OLEDs but requires costly synthetic protocols .
Research Findings :
- Substitution of counter ions (e.g., Cl⁻ vs. NO₃⁻) in europium β-diketonates alters emission intensity and symmetry of the Eu³⁺ ion .
- Mixed-ligand europium complexes (e.g., with phenanthroline) enhance luminescence via rigidochromic effects and reduced non-radiative decay .
Reactivity and Electrochemical Behavior
- Redox Activity : Ruthenium (III) 2,4-pentanedionate complexes display reversible Ru³⁺/Ru²⁺ transitions, whereas europium derivatives lack redox activity due to the fixed +3 oxidation state of Eu .
- Solvent Effects: The comproportionation constant (Kₐ) for mixed-valence ruthenium complexes correlates with solvent donor number, a feature absent in europium systems .
Q & A
Q. What are the critical storage conditions for Europium(III) 2,4-pentanedionate to maintain its stability in laboratory settings?
Europium(III) 2,4-pentanedionate must be stored in sealed containers under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation or hydrolysis. Moisture-sensitive handling is required, as hydration can alter its reactivity and crystallinity. Storage in a dry, cool (room temperature), and well-ventilated environment is recommended, with desiccants used to minimize humidity exposure .
Q. Which spectroscopic and crystallographic methods are essential for confirming the structural integrity of Europium(III) 2,4-pentanedionate?
Key techniques include:
- FT-IR spectroscopy : To verify the presence of acetylacetonate ligands (C=O and C-H stretching vibrations at ~1600 cm⁻¹ and ~2900 cm⁻¹, respectively) .
- X-ray diffraction (XRD) : For crystallographic phase identification and comparison with reference data (e.g., PDF-4+ database) .
- Elemental analysis : To validate stoichiometric ratios of Eu, C, H, and O .
Q. What safety protocols are mandatory when handling Europium(III) 2,4-pentanedionate in solution-phase synthesis?
Use fume hoods to avoid inhalation of fine particles. Wear nitrile gloves, lab coats, and safety goggles. For powder handling, employ anti-static tools to minimize dust generation. In case of spills, collect material mechanically and dispose of it as hazardous waste, adhering to local regulations .
Advanced Research Questions
Q. How can aerosol-assisted chemical vapor deposition (AACVD) be optimized for synthesizing europium oxide thin films from Europium(III) 2,4-pentanedionate?
- Precursor design : Ensure the compound is dissolved in a volatile solvent (e.g., toluene or tetrahydrofuran) with a concentration of 0.1–0.2 M for efficient aerosol generation .
- Deposition parameters : Maintain substrate temperatures between 400–500°C to facilitate decomposition while avoiding carbon contamination. Carrier gas flow rates (argon or nitrogen) should be calibrated to ensure uniform film thickness .
- Post-deposition annealing : Conduct at 600°C in oxygen to enhance crystallinity and remove residual organic ligands .
Q. How can thermogravimetric analysis (TGA) and mass spectrometry (MS) elucidate the thermal decomposition pathway of Europium(III) 2,4-pentanedionate?
- Perform TGA under nitrogen/air at a heating rate of 10°C/min to track mass loss events. Correlate weight loss steps with ligand dissociation (e.g., ~200–300°C for acetylacetonate ligand removal) and oxide formation (~500°C) .
- Couple TGA with evolved gas analysis (EGA-MS) to identify gaseous byproducts (e.g., CO₂, H₂O, or acetone fragments), providing mechanistic insights into decomposition intermediates .
Q. How should researchers address discrepancies in reported CAS numbers (e.g., 18702-22-2 vs. 181266-82-0) for Europium(III) 2,4-pentanedionate hydrate?
- Cross-reference batch-specific certificates of analysis (CoA) for elemental composition and hydration state. Hydrate vs. anhydrous forms may explain CAS variations .
- Validate identity via XRD (to confirm lattice parameters) and inductively coupled plasma mass spectrometry (ICP-MS) for europium content .
Q. What strategies mitigate conflicting safety data regarding the compound’s toxicity and environmental impact?
- Toxicological reassessment : Conduct in vitro assays (e.g., MTT assays on human cell lines) to evaluate acute cytotoxicity, as existing SDSs often lack detailed toxicology .
- Ecotoxicity testing : Follow OECD guidelines for aquatic toxicity (e.g., Daphnia magna assays) to supplement regulatory gaps in SDS documentation .
Methodological Considerations
Q. How can researchers ensure compliance with REACH and TSCA regulations when using Europium(III) 2,4-pentanedionate in multinational collaborations?
- For EU-based studies: Confirm the compound’s inclusion in the EINECS inventory (listed under CAS 14284-86-7) and adhere to restrictions under Annex XVII .
- In the US: Utilize the compound under TSCA’s R&D exemption (40 CFR §720.36), ensuring supervision by a "technically qualified individual" and avoiding commercial-scale synthesis .
Q. What analytical workflows are recommended for detecting trace impurities in Europium(III) 2,4-pentanedionate batches?
- ICP-OES/MS : Quantify heavy metal contaminants (e.g., Fe, Ni) at ppm levels .
- High-performance liquid chromatography (HPLC) : Separate and identify organic impurities (e.g., unreacted acetylacetone) using a C18 column and UV detection at 254 nm .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s solubility in polar vs. non-polar solvents?
- Experimental verification : Test solubility in dimethyl sulfoxide (DMSO), ethanol, and toluene under controlled conditions (25°C, inert atmosphere). Note that hydration state (e.g., trihydrate vs. anhydrous) significantly affects solubility .
- Computational modeling : Use Hansen solubility parameters (HSPs) to predict solvent compatibility based on ligand polarity and europium coordination geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
